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Abstract

Tabanone, scientifically known as Megastigmatrienone, is a C13-norisoprenoid ketone that is
a significant contributor to the aroma and flavor profiles of various natural products, most
notably tobacco. As a degradation product of carotenoids, its presence is a marker of chemical
transformation during the curing, fermentation, and aging processes of various botanicals. This
technical guide provides a comprehensive overview of the discovery, history, chemical
properties, synthesis, and analytical methodologies related to Tabanone. It is intended for
researchers in natural product chemistry, flavor science, and drug development who are
interested in the technical details and experimental protocols associated with this important
aroma compound.

Discovery and History

The history of Tabanone's synthesis predates its discovery in nature. The first chemical
synthesis was reported by Rowland in 1965.[1] However, its significance as a natural product
was not realized until the mid-1970s. In 1976, Fujimori et al. identified Megastigmatrienone as
one of the neutral volatile components responsible for the characteristic aroma of Burley
tobacco.[2] These isomers are considered some of the most important aroma constituents of
Burley and Virginia tobacco.[1]
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Subsequent research has identified Tabanone in a variety of other natural sources, including

Greek and Turkish tobaccos, Kudzu oil (Pueravia lobata), and aged alcoholic beverages such

as wine, Cognac, Armagnac, and rum.[1][3] Its formation in these products is linked to the

degradation of carotenoids during processing and aging, making it an important marker for the

"bouquet” of aged wines and spirits.[3] The compound typically exists as a mixture of four

geometric isomers.[4]

Chemical and Physical Properties

Tabanone is a cyclic enone with a distinctive warm, dry, sweet, and tobacco-like odor.[5] Its

chemical and physical properties are summarized in the table below.

Property

Value

Chemical Name

4-(2-Butenylidene)-3,5,5-trimethyl-2-cyclohexen-

1-one

Synonyms Tabanone, Megastigmatrienone

CAS Number 13215-88-8

Molecular Formula C13H1s0

Molecular Weight 190.28 g/mol

Appearance Clear to pale yellow liquid

Odor Profile Warm, dry, sweet, tobacco-like, with fruity-plum
and acorn notes

Specific Gravity 0.985-1.005 @ 25°C

Refractive Index

1.536 - 1.556 @ 20°C

Flash Point

>124.8 °C

Natural Occurrences and Concentration

Tabanone is a product of carotenoid degradation and has been identified in several plant-

derived materials, particularly after processing and aging.
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Natural Source Reported Concentration/Significance

A key aroma and flavor compound. Tobacco
Burley & Virginia Tobacco condensate can contain up to 10%

Megastigmatrienone.[1][6]

Content can increase significantly after
Fermented Cigar Tobacco fermentation, with one study reporting an

increase of 7.89 mg/kg.[7]

Concentrations can range from 2 pg/L to 41

Aged Red and White Wines
HO/L.[3]

A precursor, macarangioside E, has been
Oak Wood isolated from oak wood, which forms

Megastigmatrienone upon heating.[3]

Kudzu Oil Present as a volatile component.[1]

Biosynthesis

Tabanone is not biosynthesized directly but is formed from the enzymatic or thermal
degradation of carotenoids. The primary pathway involves the breakdown of larger carotenoid
molecules into C13-norisoprenoids. A direct precursor to Megastigmatrienone has been
identified as 3-oxo-a-ionol and its corresponding glucoside.[8] The formation from the glucoside
precursor is particularly relevant during aging processes, such as in wine.
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Caption: Simplified pathway of Tabanone formation from carotenoid degradation.
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Experimental Protocols
Chemical Synthesis of Tabanone

A common synthetic route starts from a-ionone and proceeds through oxidation, reduction, and
dehydration steps.[4]

Materials:

a-ionone

« tert-butyl hydroperoxide

o Vanadyl acetylacetonate (catalyst)
» Organic solvent (e.g., acetone)

e Potassium borohydride (KBHa)

e Ethanol

e p-toluenesulfonic acid

Procedure:

o Oxidation: Dissolve a-ionone, tert-butyl hydroperoxide, and a catalytic amount of vanadyl
acetylacetonate in an organic solvent. The reaction is typically carried out at a controlled
temperature to yield 3-oxo-a-ionone.

e Reduction: The 3-oxo-0-ionone product from the previous step is dissolved in a solvent such
as ethanol. Potassium borohydride (KBHa4) is added in portions to carry out a hydrogenation
reaction, converting the ketone at the 3-position to a hydroxyl group, yielding 3-oxo-a-ionol.

o Dehydration and Rearrangement: Solid p-toluenesulfonic acid is added directly to the
reaction mixture from the previous step. The mixture is heated to reflux, which induces
dehydration and rearrangement to form the final Megastigmatrienone isomer mixture.

 Purification: The crude product is then purified, typically by column chromatography, to yield
the final product.
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Caption: Workflow for the chemical synthesis of Tabanone from a-ionone.

Quantification of Tabanone in Tobacco and Wine

The standard method for the quantification of Tabanone isomers is Headspace Solid-Phase
Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Materials and Equipment:

o Sample (e.g., ground tobacco, wine)

o Saturated NaCl solution (for salting out)

 Internal standard

o HS-SPME autosampler with a suitable fiber (e.g., 65 um PDMS/DVB)
o Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

e Capillary column (e.g., DB-5MS)

Procedure:

o Sample Preparation: A known quantity of the sample is placed in a headspace vial. For solid
samples like tobacco, they are typically ground into a fine powder. An internal standard and a
saturated NaCl solution are added to the vial to improve the extraction efficiency of the
analytes.

e HS-SPME Extraction: The vial is incubated at a specific temperature (e.g., 60°C) for a set
time to allow the volatile compounds to equilibrate in the headspace. The SPME fiber is then
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exposed to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the
analytes.

GC-MS Analysis: The SPME fiber is desorbed in the hot injection port of the GC. The
analytes are separated on the capillary column using a programmed temperature ramp.

Mass Spectrometry Detection: The mass spectrometer is operated in Selected lon
Monitoring (SIM) mode for targeted quantification of the Megastigmatrienone isomers. Full
scan mode can be used for qualitative analysis and identification.

Data Analysis: Identification is based on the retention time and mass spectrum compared to
a reference standard. Quantification is achieved by integrating the peak area and comparing
it against a calibration curve.
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Caption: Experimental workflow for Tabanone quantification using HS-SPME-GC-MS.
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Spectral Characterization

While detailed, publicly available, and fully assigned *H and 3C NMR spectral data for each
isomer of Megastigmatrienone are scarce in the literature, its structural elucidation and
routine identification are heavily reliant on Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectrometry (MS): In Electron lonization (EI) mode, the molecular ion (M+) peak would
be observed at m/z = 190. The fragmentation pattern is characteristic of cyclohexenone
derivatives and would involve cleavages of the side chain and ring, although a detailed
fragmentation pathway is not widely published. The identification in complex mixtures is
typically confirmed by comparing the mass spectrum and GC retention time with that of a pure
analytical standard.

Biological Activity

The biological activity of Tabanone is not extensively studied. However, some reports suggest
potential activities. It was isolated during a bioactivity-guided fractionation study that was
screening for inhibitors of PTGS2 (COX-2) mRNA expression, though the specific activity of
Tabanone itself was not detailed.[3] There is also evidence that it can inhibit plant growth.
Further research is required to fully elucidate the pharmacological and physiological effects of
Megastigmatrienone and its individual isomers.

Conclusion

Tabanone (Megastigmatrienone) is a scientifically and commercially important molecule,
pivotal to the characteristic flavor and aroma of tobacco and a contributor to the complexity of
aged spirits and wines. Its origins as a carotenoid degradation product are well-established,
and robust methods for its chemical synthesis and analytical quantification have been
developed. While its sensory properties are well-documented, the full scope of its biological
activities remains an area ripe for further investigation, presenting potential opportunities for
future research in pharmacology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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